

Spectroscopic analysis comparison of N1 versus N2 alkylated indazoles

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Compound of Interest

Compound Name: *1-Isopropyl-1H-indazole-3-carboxylic acid*

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A Comparative Spectroscopic Guide to N1 and N2 Alkylated Indazoles

For researchers and professionals in drug development, the regioselective alkylation of indazoles is a critical step that significantly influences the biological activity of these important heterocyclic scaffolds. The unambiguous characterization of the resulting N1 and N2 alkylated isomers is paramount. This guide provides a detailed comparison of the spectroscopic signatures of these regioisomers, supported by experimental data and protocols to aid in their differentiation.

Key Spectroscopic Differentiators

The primary techniques for distinguishing between N1 and N2 alkylated indazoles are Nuclear Magnetic Resonance (NMR) spectroscopy (^1H , ^{13}C , and 2D techniques like HMBC), supplemented by UV-Vis spectroscopy and Mass Spectrometry.

^1H NMR Spectroscopy

In ^1H NMR spectra, the chemical shift of the proton at the 3-position (H-3) is a key indicator. Generally, the H-3 proton of N2-alkylated indazoles is found further downfield compared to the corresponding N1-isomer. The protons of the alkyl group attached to the nitrogen also show subtle but consistent differences in their chemical shifts.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy offers a more definitive method for isomer differentiation. A significant and reliable distinction is observed in the chemical shifts of the C3 and C7a carbons. In N2-alkylated indazoles, the C3 carbon resonance is shifted upfield (to a lower ppm value), while the C7a carbon resonance is shifted downfield (to a higher ppm value) when compared to the corresponding N1-alkylated isomer.^[1] This opposing shift provides a clear diagnostic tool for structural assignment.

2D NMR Spectroscopy (HMBC)

Heteronuclear Multiple Bond Correlation (HMBC) is a powerful 2D NMR technique that provides unambiguous assignment. For an N1-alkylated indazole, a correlation is observed between the protons of the alkyl group's α -carbon and the C7a carbon of the indazole ring.^{[2][3]} Conversely, in an N2-alkylated indazole, the correlation is seen between the α -carbon protons of the alkyl group and the C3 carbon.^{[2][3]}

UV-Vis Spectroscopy

N1 and N2-alkylated indazoles also exhibit distinct ultraviolet absorption profiles. While the parent 1H-indazole shows a characteristic spectrum, alkylation at N1 or N2 leads to noticeable changes in the absorption maxima (λ_{max}). The 2H-tautomer (and by extension, N2-alkylated indazoles) tends to absorb light more strongly at longer wavelengths compared to the 1H-tautomer (and N1-alkylated indazoles).^{[4][5]}

Data Presentation

The following tables summarize the spectroscopic data for representative pairs of N1 and N2 alkylated indazoles.

Table 1: ¹H NMR Chemical Shifts (δ , ppm) of N-Alkylated Indazoles

Compound/Proton	H-3	H-4	H-5	H-6	H-7	N-CH ₂ -
N1-Butyl-indazole-3-carboxamide	-	8.11 (d)	7.19 (t)	7.37 (t)	7.69 (d)	4.40 (t)
N2-Alkyl-5-cyano-indazole	7.98 (m)	7.62 (m)	-	7.62 (m)	8.12 (m)	4.92 (s)

Note: Data extracted from multiple sources with different substitution patterns for illustrative purposes. Direct comparison is most effective with identical substituents.[\[6\]](#)[\[7\]](#)

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of N-Alkylated Nitroindazoles[\[1\]](#)

Compound/Carbon	C-3	C-3a	C-4	C-5	C-6	C-7	C-7a
1-Alkyl-4-nitroindazole	135.5	140.9	142.1	122.9	128.4	110.1	123.6
2-Alkyl-4-nitroindazole	125.7	140.8	141.5	120.7	129.5	116.5	131.6
Δδ (N1 - N2)	+9.8	+0.1	+0.6	+2.2	-1.1	-6.4	-8.0

As highlighted, the most significant differences are observed for C-3 (upfield shift in N2-isomer) and C-7a (downfield shift in N2-isomer).

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the synthesis and spectroscopic analysis of N-alkylated indazoles.

Protocol 1: General Procedure for N-Alkylation of Indazoles

This protocol can be adapted for either N1 or N2 selectivity based on the choice of base and solvent.^{[3][8]}

- **Preparation:** To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the desired 1H-indazole (1.0 equivalent).
- **Solvent Addition:** Add an anhydrous solvent such as Tetrahydrofuran (THF) for N1-selectivity or Dimethylformamide (DMF) which often gives mixtures.^{[3][8][9]}
- **Deprotonation:** Cool the solution to 0 °C. Add a base (e.g., Sodium Hydride (NaH) for N1-selectivity, or Potassium Carbonate (K_2CO_3) which may yield mixtures) portion-wise (1.2 equivalents).^{[3][8][10]} Allow the mixture to stir for 30 minutes at 0 °C and then warm to room temperature for another 30 minutes.
- **Alkylation:** Add the alkylating agent (e.g., alkyl bromide or iodide, 1.1-1.5 equivalents) dropwise at room temperature.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- **Workup and Purification:** Once the starting material is consumed, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to separate the N1 and N2 isomers.

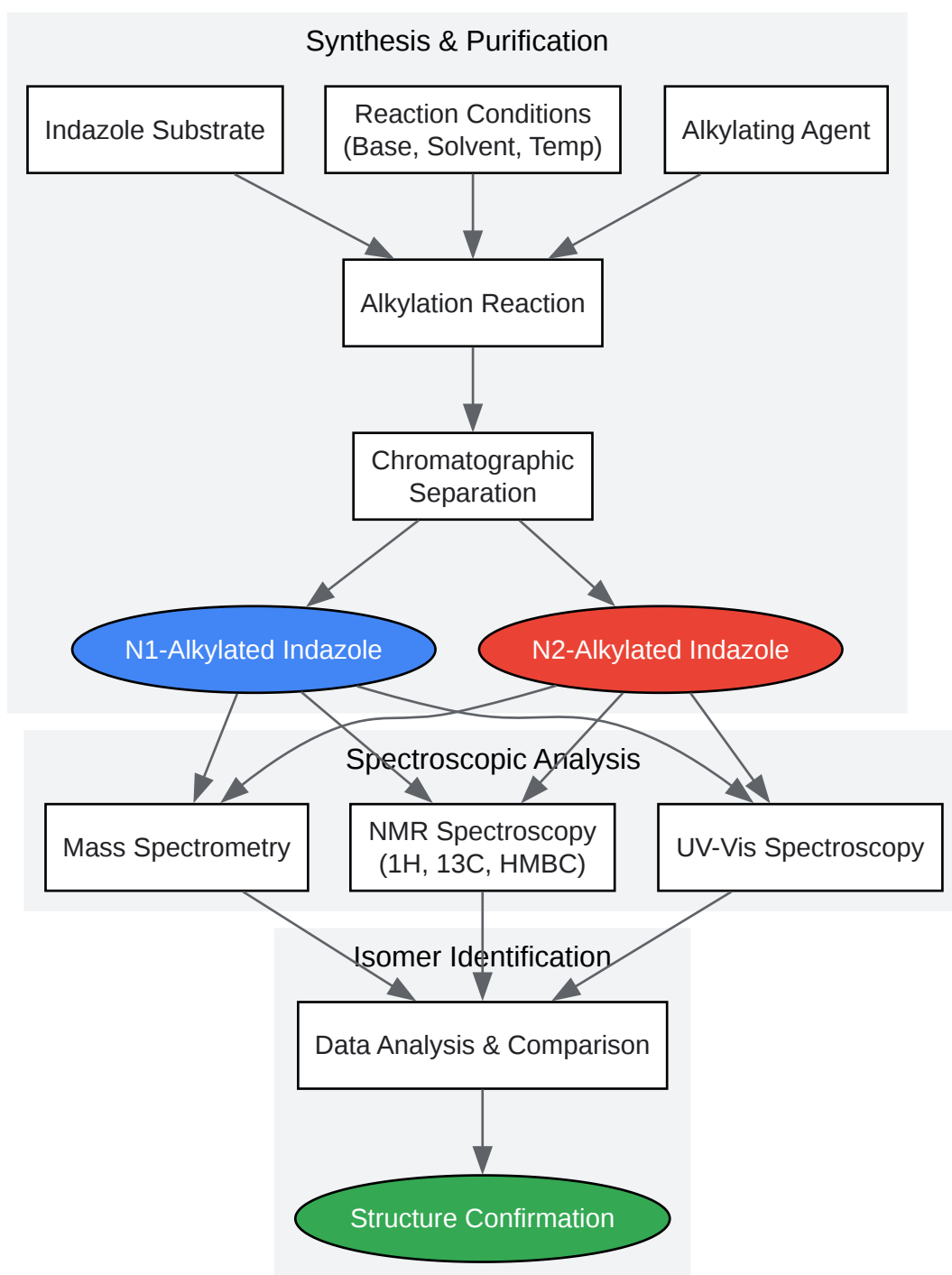
Protocol 2: NMR Sample Preparation and Analysis

- **Sample Preparation:** Dissolve approximately 5-10 mg of the purified indazole isomer in a deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.

- ^1H NMR: Acquire a standard ^1H NMR spectrum.
- ^{13}C NMR: Acquire a proton-decoupled ^{13}C NMR spectrum.
- HMBC: Perform a gradient-selected HMBC experiment, optimizing the long-range coupling constant (e.g., 8 Hz) to observe correlations between protons and carbons separated by 2-3 bonds.
- Data Analysis: Process the spectra using appropriate software. In the HMBC spectrum, identify the key correlation between the N-alkyl CH_2 protons and either C3 (for N2-isomers) or C7a (for N1-isomers).[\[2\]](#)[\[3\]](#)

Mandatory Visualizations

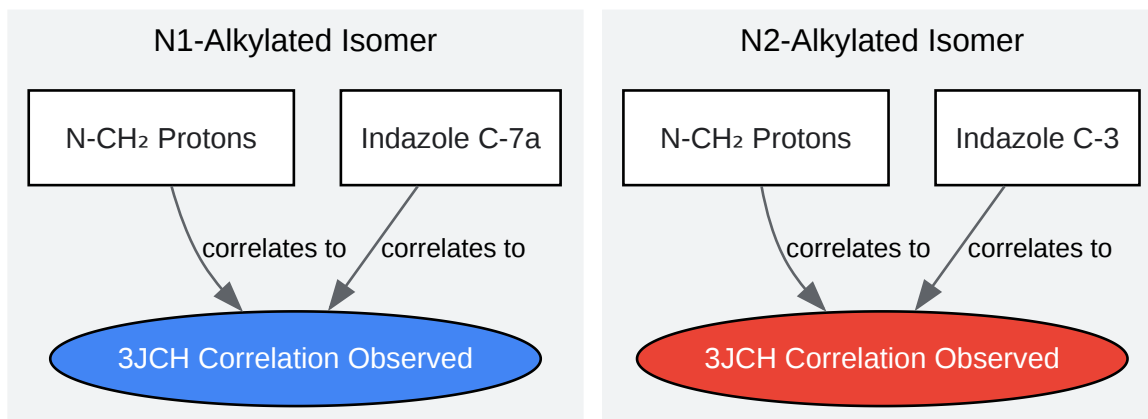
The following diagrams illustrate the key workflows and relationships in the analysis of N-alkylated indazoles.



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Caption: Experimental workflow for synthesis and identification of N-alkylated indazoles.

HMBC Correlation Logic for Isomer Assignment



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Caption: Logic for distinguishing N1 and N2 isomers using HMBC correlations.

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